Barium zirconate

描述

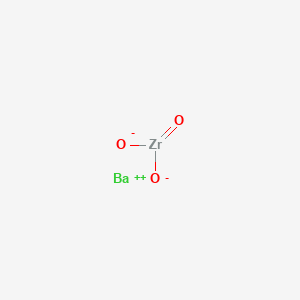

Barium zirconate is a perovskite oxide with the chemical formula BaZrO₃ It is known for its high thermal stability, chemical resistance, and unique electrical properties

准备方法

Synthetic Routes and Reaction Conditions

Barium zirconate can be synthesized using several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis.

Solid-State Reactions: This method involves mixing barium carbonate and zirconium dioxide powders, followed by calcination at high temperatures (around 1400°C) to form this compound.

Sol-Gel Process: In this method, barium acetate and zirconium oxychloride are dissolved in a solvent to form a gel. The gel is then dried and calcined to obtain this compound.

Hydrothermal Synthesis: This involves reacting barium hydroxide and zirconium nitrate in a high-pressure, high-temperature aqueous solution to produce this compound nanoparticles.

Industrial Production Methods

Industrial production of this compound typically employs the solid-state reaction method due to its simplicity and scalability. The process involves precise control of temperature and reaction time to ensure high purity and crystallinity of the final product.

化学反应分析

Barium zirconate undergoes various chemical reactions, including:

Oxidation: this compound can react with oxygen at high temperatures to form this compound oxide.

Reduction: Under reducing conditions, this compound can be reduced to barium oxide and zirconium dioxide.

Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Electrochemical Applications

1.1 Proton Conductors

Barium zirconate is extensively studied as a proton-conducting electrolyte in fuel cells and electrochemical devices. Its high ionic conductivity at elevated temperatures makes it suitable for solid oxide fuel cells (SOFCs) and hydrogen fuel cells. Recent reviews highlight the advancements in this compound proton conductors, focusing on their synthesis methods, structural properties, and performance metrics in electrochemical applications .

| Parameter | Value |

|---|---|

| Ionic Conductivity | Up to at 600°C |

| Operating Temperature | 600°C - 800°C |

| Stability | High under reducing atmospheres |

1.2 Hydrogen Isotope Separation

This compound also shows promise in hydrogen isotope separation technologies due to its selective proton conduction properties. This application is particularly relevant for nuclear fusion research and hydrogen production processes .

Dental Materials

This compound is utilized as a radiopacifier in dental materials, specifically in mineral trioxide aggregates (MTAs) used for endodontic treatments. Studies have demonstrated that BaZrO₃ enhances the radiopacity of MTAs, making them more visible during X-ray examinations. It has been shown that this compound can improve the mechanical properties and setting times of these materials .

| Property | MTA with BaZrO₃ | Commercial MTA |

|---|---|---|

| Radiopacity (mmAl) | 3.60 ± 0.22 | Varies |

| Diametral Tensile Strength (MPa) | 3.02 ± 0.18 | Varies |

| Setting Time (minutes) | Significantly shorter | Varies |

Electronic Components

3.1 Dielectric Materials

This compound is widely used in dielectric applications due to its high dielectric constant and low loss tangent. It is often incorporated into composite materials with polymers like poly(vinylidene fluoride) (PVDF) to enhance their electrical properties, making them suitable for sensors, actuators, and transducers .

3.2 Thin Films for Photonic Devices

Research has shown that BaZrO₃ thin films exhibit excellent electro-optic properties, making them suitable for photonic devices and modulators used in telecommunications . The integration of this compound into photonic crystal structures has been explored to improve optical performance across various wavelengths.

Summary of Key Findings

This compound's multifaceted applications stem from its unique physical and chemical properties. Its role as a proton conductor in electrochemical devices highlights its potential in energy technologies, while its use in dental materials emphasizes its importance in healthcare applications. Additionally, its incorporation into electronic components showcases its versatility across different industries.

Case Studies

- Electrochemical Devices: A study on yttrium-doped this compound revealed enhanced conductivity and stability under operational conditions typical for SOFCs .

- Dental Applications: Research demonstrated that incorporating this compound into MTAs significantly improved their mechanical strength and radiopacity compared to traditional materials .

作用机制

The mechanism by which barium zirconate exerts its effects is primarily through its ionic conductivity and stability. In fuel cells, for example, this compound facilitates the transport of oxygen ions, enhancing the efficiency of the cell. The molecular targets and pathways involved include the lattice structure of this compound, which allows for the movement of ions through its crystal lattice .

相似化合物的比较

Barium zirconate is often compared with other perovskite oxides such as barium titanate and barium cerate.

Barium Titanate: While barium titanate is known for its ferroelectric properties, this compound is preferred for its ionic conductivity and stability at high temperatures.

Barium Cerate: Barium cerate also exhibits high ionic conductivity but is less chemically stable compared to this compound.

These comparisons highlight the unique combination of properties that make this compound a valuable material in various applications.

生物活性

Barium zirconate (BaZrO₃) is a perovskite-type oxide that has garnered attention for its potential biological applications, particularly in antimicrobial activity and biocompatibility. This article synthesizes current research findings on the biological activity of this compound, focusing on its antibacterial properties, potential applications in biomedical fields, and relevant case studies.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. The antibacterial properties are particularly notable in its nanoparticle form, specifically this compound titanate (BZT), which combines this compound with titanium dioxide.

Key Findings

-

Antibacterial Efficacy :

- BZT nanoparticles were synthesized using the sol-gel method and characterized to confirm their perovskite structure. These nanoparticles demonstrated effective antibacterial activity against Staphylococcus aureus, Micrococcus luteus, Escherichia coli, and Klebsiella pneumoniae.

- Minimum inhibitory concentration (MIC) values were determined as follows:

- E. coli: 2.3 μg/mL

- K. pneumoniae: 7.3 μg/mL

- M. luteus: 3 μg/mL

- S. aureus: 12 μg/mL

- Minimum bactericidal concentration (MBC) values were also established, indicating the concentrations required to kill the bacteria after exposure to BZT nanoparticles .

-

Mechanism of Action :

- The exact mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is believed that the nanoparticles disrupt bacterial cell membranes and interfere with cellular processes, leading to cell death.

Biocompatibility Studies

Biocompatibility is crucial for materials intended for medical applications. Studies have evaluated the hemolytic activity of BZT nanoparticles, indicating that while they possess antibacterial properties, their hemolytic activity remains relatively low, suggesting potential safety for use in biological systems .

Case Study 1: Synthesis and Characterization of BZT Nanoparticles

A study focused on the synthesis of BZT nanoparticles through a sol-gel method at a calcination temperature of 1000 °C. The resulting nanoparticles exhibited a single-phase perovskite structure confirmed by X-ray diffraction analysis. The study highlighted their effective antibacterial properties against selected bacterial strains through radial diffusion assays .

Case Study 2: Application in Biomedical Fields

Another investigation explored the application of this compound in drug delivery systems due to its biocompatibility and antimicrobial properties. The study suggested that BZT could serve as a carrier for antibiotic drugs, enhancing their efficacy while reducing dosages required for treatment .

Comparative Table of Antibacterial Activity

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Escherichia coli | 2.3 | 2.3 |

| Klebsiella pneumoniae | 7.3 | 14 |

| Micrococcus luteus | 3 | 3 |

| Staphylococcus aureus | 12 | 18 |

属性

IUPAC Name |

barium(2+);dioxido(oxo)zirconium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3O.Zr/q+2;;2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBAOWPVHRWLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaZrO3, BaO3Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | barium zirconate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893160 | |

| Record name | Barium zirconate (BaZrO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to gray powder; [MSDSonline] Solubility--no data found; | |

| Record name | Barium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12009-21-1 | |

| Record name | Barium zirconate (BaZrO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。